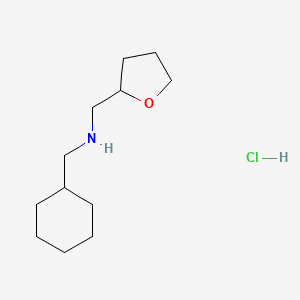

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Descripción general

Descripción

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is an organic compound that features a cyclohexylmethyl group, a tetrahydrofuran ring, and an amine hydrochloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihydroxybutane under acidic conditions.

Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the tetrahydrofuran ring using cyclohexylmethyl chloride in the presence of a base such as sodium hydride.

Introduction of the Amine Group: The final step involves the reaction of the intermediate with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

- Bioactive Compound : Research has indicated its potential as a bioactive compound with antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting bacterial infections and possibly other diseases. Its mechanism of action involves interactions with biological molecules, potentially modulating enzyme activity.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity.

Antibacterial Activity

A study evaluated the antibacterial efficacy of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride against clinical isolates of Staphylococcus species. The compound demonstrated significant growth inhibition at concentrations as low as 4 µg/mL against resistant strains.

Cytotoxic Effects

Research involving derivatives of this compound tested for cytotoxicity using the MTT assay on several cancer cell lines. Results indicated that while some derivatives were effective against cancer cells, they remained non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index.

Mechanistic Insights

Further investigations revealed that this compound may inhibit specific enzymatic pathways critical for bacterial survival and proliferation, positioning it as a candidate for drug development targeting resistant bacterial infections.

Mecanismo De Acción

The mechanism of action of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine acetate: Contains an acetate group instead of hydrochloride, leading to different chemical properties.

Uniqueness

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is a compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₄ClNO, with a molecular weight of approximately 233.78 g/mol. The compound features a cyclohexylmethyl group attached to a tetrahydrofuran moiety, which enhances its solubility and reactivity due to the presence of the hydrochloride salt form .

The mechanism of action involves the interaction of the amine group with biological molecules, allowing it to form hydrogen bonds that influence their functions. This interaction may modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against certain bacterial strains, including Staphylococcus epidermidis. The minimal inhibitory concentration (MIC) values for this compound indicate promising antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis T 5501 851/19 | 2 |

| Other Staphylococcus strains | 8-16 |

These results highlight its potential as an antimicrobial agent in therapeutic applications .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results showed that it exhibited low cytotoxicity towards normal cell lines while maintaining effectiveness against cancer cells. For instance, compounds derived from similar structures demonstrated IC₅₀ values indicating selective cytotoxicity towards cancer cells without affecting normal cells .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus species. The compound demonstrated significant growth inhibition at concentrations as low as 4 µg/mL against resistant strains .

- Cytotoxic Effects : Another research effort involved testing derivatives of the compound for cytotoxicity using the MTT assay on several cancer cell lines. Results indicated that while some derivatives were effective against cancer cells, they remained non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound may inhibit specific enzymatic pathways critical for bacterial survival and proliferation, making it a candidate for drug development targeting resistant bacterial infections .

Applications in Research and Industry

This compound is being explored for various applications:

Propiedades

IUPAC Name |

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYUSYZMWUGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589535 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048649-17-7 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.